REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4](O)=[O:5]>O1CCCC1>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[CH2:4][OH:5]
|
Name
|
|
Quantity
|
54.3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 5°
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hrs
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
and then cooled to 0° in an ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the dropwise addition of 400 ml of 10% hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux on a steam bath for 0.5 hrs
|
Duration
|
0.5 h
|
Type
|
DISTILLATION
|
Details
|
, the THF solvent distilled at atmospheric pressure
|
Type
|
EXTRACTION
|
Details
|
the insoluble precipitate extracted into methylene chloride
|
Type
|
WASH
|
Details
|
washed with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sodium bicarbonate solution, dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
affording a reddish colored semi solid
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(CO)C(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |